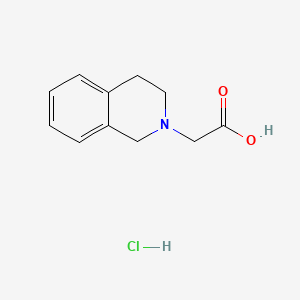

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride

Übersicht

Beschreibung

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting dihydroisoquinoline is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as supported Lewis acids, can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

One of the primary areas where 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride shows promise is in the treatment of neurological disorders. The compound acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor. This mechanism is particularly relevant for conditions such as:

- Parkinson's Disease : The compound has been noted for its potential to improve motor symptoms and cognitive impairments associated with Parkinson's disease, providing an alternative to traditional dopamine therapies that often lead to side effects like cognitive decline and seizure risks .

- Schizophrenia : It may also alleviate negative symptoms and cognitive deficits in schizophrenia, enhancing overall patient outcomes .

- Alzheimer's Disease : There is evidence suggesting that this compound could help in treating cognitive impairments related to Alzheimer's disease .

Mental Health Disorders

Research indicates that this compound may be beneficial in treating:

- Depression : Its modulatory effects on dopamine receptors may contribute to mood stabilization .

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's neurochemical profile suggests potential efficacy in managing ADHD symptoms .

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly for creating derivatives of 3,4-dihydroisoquinolinones. A recent study outlined an efficient synthetic route for N-alkylated derivatives using iminium intermediates, which could pave the way for developing new pharmacologically active compounds .

Data Summary Table

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Neuropharmacology | Parkinson's Disease | Positive allosteric modulation of D1 |

| Schizophrenia | Enhances cognitive function | |

| Alzheimer's Disease | Improves cognitive impairment | |

| Mental Health Disorders | Depression | Mood stabilization |

| ADHD | Symptom management | |

| Chemical Synthesis | Synthesis of 3,4-dihydroisoquinolinones | Building block for organic synthesis |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- A patent study highlighted its use as a PAM for the D1 receptor and its potential benefits in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

- Another research article discussed the efficient synthesis of N-alkylated derivatives, emphasizing the compound's versatility in generating new therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially exhibiting neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-Dihydroisoquinoline

- Tetrahydroisoquinoline

- Isoquinoline

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other isoquinoline derivatives, this compound has a unique acetic acid moiety that enhances its solubility and potential for further functionalization .

Biologische Aktivität

2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (CAS: 200064-94-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- IUPAC Name : this compound

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.69 g/mol

- Purity : 98% .

Research indicates that this compound acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor. This mechanism is particularly relevant for conditions where dopamine signaling is impaired, such as:

- Parkinson's Disease : The compound has shown promise in improving motor symptoms and cognitive functions associated with Parkinson's disease by modulating D1 receptor activity .

- Schizophrenia : It may alleviate cognitive impairments and negative symptoms in schizophrenia patients .

- Alzheimer's Disease : There is potential for treating cognitive decline associated with Alzheimer's through modulation of dopaminergic pathways .

Pharmacological Effects

The biological activity of this compound has been explored in various studies, highlighting its effects on several conditions:

- Neurodegenerative Disorders :

- Mood Disorders :

- Attention Deficit Hyperactivity Disorder (ADHD) :

Case Studies

Several case studies have demonstrated the efficacy of compounds similar to this compound:

- A study involving a related compound showed improvement in cognitive functions and motor skills in rodent models of Parkinson's disease.

- Clinical trials are ongoing to assess the safety and efficacy of these compounds in human subjects with neurodegenerative diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZXHCONKSNOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173820 | |

| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-94-4 | |

| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200064944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.